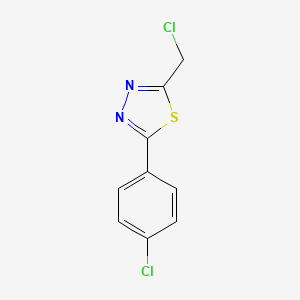

2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole

Description

2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with a chloromethyl group at position 2 and a 4-chlorophenyl group at position 3. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological and agrochemical applications. The 4-chlorophenyl moiety enhances lipophilicity and bioactivity, while the chloromethyl group may serve as a reactive site for further derivatization .

Properties

IUPAC Name |

2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2S/c10-5-8-12-13-9(14-8)6-1-3-7(11)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHYCCBKRALUJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377702 | |

| Record name | SBB059609 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851983-40-9 | |

| Record name | SBB059609 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 851983-40-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of phosphorus oxychloride (POCl3) to form the thiadiazole ring . The reaction conditions usually require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiadiazole ring can be subjected to oxidation or reduction under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as azides, amines, or thioethers can be formed.

Oxidation Products: Oxidized derivatives of the thiadiazole ring.

Reduction Products: Reduced forms of the thiadiazole ring or the chloromethyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. Studies have shown that compounds containing the thiadiazole nucleus can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. For example, molecular docking studies have identified potential binding interactions with dihydrofolate reductase (DHFR), a target in cancer therapy .

Antimicrobial Properties

Thiadiazole derivatives are also being investigated for their antimicrobial activities. The structural features of 2-chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole suggest potential efficacy against bacterial and fungal pathogens. The chloromethyl group may facilitate interactions with microbial targets, enhancing the compound's bioactivity .

Pharmacological Studies

Beyond anticancer and antimicrobial effects, research has identified a range of pharmacological activities associated with thiadiazole derivatives, including anti-inflammatory, analgesic, and antidiabetic properties. Compounds in this class have been synthesized and evaluated for their therapeutic potential in treating various diseases .

Materials Science

Synthesis of Advanced Materials

The unique chemical properties of this compound make it a valuable building block in materials science. It can be utilized in the synthesis of specialty chemicals, polymers, and coatings. Its ability to form covalent bonds with other molecules allows for the development of advanced materials with tailored properties .

Polymer Chemistry

In polymer chemistry, this compound can serve as an intermediate for creating functionalized polymers that exhibit specific mechanical or thermal properties. Its incorporation into polymer matrices may lead to materials with enhanced durability or unique functionalities suitable for industrial applications .

Biological Research

Biochemical Assays

The compound is used as a probe in biochemical assays to study enzyme interactions and cellular processes. Its reactive groups allow it to participate in covalent modifications of biomolecules, making it useful for investigating mechanisms of action at the molecular level .

Drug Development

In drug development contexts, this compound is being explored as a lead compound for new pharmaceuticals. Researchers are focused on optimizing its structure to enhance efficacy and reduce toxicity while maintaining its bioactive properties .

Case Study 1: Anticancer Activity Evaluation

A study synthesized various thiadiazole derivatives and evaluated their cytotoxic effects against different cancer cell lines using standard protocols. The results demonstrated that specific derivatives exhibited significant activity compared to established chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial activity of synthesized thiadiazole compounds against Gram-positive and Gram-negative bacteria as well as fungal strains. The findings indicated promising activity for several derivatives, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways by modulating the activity of specific proteins and receptors. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiadiazole Derivatives

Thiadiazole derivatives are studied for their biological and chemical versatility. Below is a detailed comparison of 2-chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole with analogous compounds:

Anticonvulsant Activity

- 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole (107f): Structure: Amino group at position 2, pyridyl substituent at position 4. Activity: Demonstrated superior protection against electroshock-induced seizures in mice (ED₅₀ = 12.3 mg/kg) compared to phenytoin (ED₅₀ = 15.2 mg/kg) . Mechanism: Enhanced GABAergic activity due to electron-withdrawing 4-chlorophenyl and pyridyl groups.

- Target Compound : Lacks the pyridyl substituent, which may reduce its anticonvulsant efficacy.

Anticancer Activity

- 5-Bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole (122) :

Antioxidant Properties

- N-(4-Bromobenzylidene)-2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Structure: Schiff base linkage (imine group) at position 2. Activity: Exhibited 78% DPPH radical scavenging at 100 μM, attributed to the electron-donating imine group .

Herbicidal and Algicidal Activity

- 2-Chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole :

Structural-Activity Relationship (SAR) Analysis

Key Research Findings

Electron-Withdrawing Groups : The 4-chlorophenyl substituent universally enhances bioactivity across analogs by stabilizing aromatic π-stacking interactions and improving membrane permeability .

Thiadiazole vs. Oxadiazole : Replacement of sulfur with oxygen (oxadiazole) reduces anticonvulsant potency, highlighting the critical role of the thiadiazole sulfur in CNS activity .

Biological Activity

2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is known for its broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The presence of sulfur and nitrogen in the thiadiazole ring enhances its reactivity and allows for the development of various derivatives with specific biological properties .

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains such as Staphylococcus epidermidis and Escherichia coli, showing promising inhibitory effects . The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

2. Anticancer Potential

This compound has been evaluated for its anticancer properties. Studies demonstrate that derivatives of 1,3,4-thiadiazole can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms involving cell cycle arrest and apoptosis induction . The IC50 values for these activities are notably low, indicating potent efficacy.

3. Enzyme Inhibition

The compound is also explored for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. Its interaction with enzymes is thought to occur via binding at active sites, thereby blocking their activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to the active sites of various enzymes, inhibiting their function.

- Cellular Pathway Modulation : It may alter signaling pathways by interacting with specific proteins and receptors within cells.

- DNA Interaction : Studies have shown that some thiadiazole derivatives can intercalate with DNA, affecting replication and transcription processes .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound derivatives:

- Cell Lines Tested : MCF-7 and HepG2.

- Results : Significant growth inhibition was observed with IC50 values below 0.3 µg/mL for MCF-7 cells.

- Mechanism : Induction of apoptosis through mitochondrial pathway activation was confirmed by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .

Q & A

Q. Can this compound form metal complexes for catalytic or therapeutic applications?

- Methodological Answer : Yes. The thiadiazole ring’s sulfur and nitrogen atoms act as ligands.

- Synthesis : React with transition metals (e.g., Cu(II), Pt(II)) in ethanol/water mixtures at 60°C.

- Characterization : UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry to assess redox properties.

- Applications : Platinum complexes of analogous thiadiazoles show antitumor activity via DNA intercalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.